molecular formula C10H13NO B182424 N-(3,5-Dimethylphenyl)acetamide CAS No. 2050-45-5

N-(3,5-Dimethylphenyl)acetamide

Cat. No. B182424
Key on ui cas rn: 2050-45-5
M. Wt: 163.22 g/mol
InChI Key: HFAYQHIHIBTMBI-UHFFFAOYSA-N
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Patent
US05292726

Procedure details

To a solution of 15.2 g (125 mmole) of 3,5-dimethylaniline in 60 mL of toluene was added 15 g (146 mmole) of acetic anhydride, whereupon the internal temperature rose to 75° C. The mixture was allowed to cool to room temperature and the solvent was removed in vacuo. The residue was dissolved in 150 mL of hot ethyl acetate and the solution allowed to stand for 16 hours. The resulting mixture was cooled at 5° C. for 3 hours and the solid collected by filtration to give 18.43 g (90%) of off white crystals.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)[NH2:5].[C:10](OC(=O)C)(=[O:12])[CH3:11]>C1(C)C=CC=CC=1>[C:10]([NH:5][C:4]1[CH:6]=[C:7]([CH3:9])[CH:8]=[C:2]([CH3:1])[CH:3]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 75° C
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 150 mL of hot ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled at 5° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
CUSTOM
Type
CUSTOM
Details
to give 18.43 g (90%) of off white crystals

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(=O)NC1=CC(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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